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Table 1: Key Pathways in Tivozanib Disposition

Pathway /

Role / Interaction Clinical Impact & Evidence
Transporter
CYP3A4 Primary oxidative Strong inducers reduce exposure; avoid co-
(Metabolism) metabolic pathway [1] [2] administration [4] [3]. Strong inhibitors cause no
[3] clinically significant change [4].
CYP1A1 Minor oxidative The clinical impact of this pathway is not fully
(Metabolism) metabolic pathway [1] [5] characterized.
ABCB1 (P-gp) Efflux transporter limiting  Restricts drug delivery to the brain, potentially
brain accumulation [5] reducing efficacy against brain metastases [5].
ABCG2 (BCRP) Efflux transporter limiting  Restricts drug delivery to the brain, potentially
brain accumulation [5] reducing efficacy against brain metastases [5].
UGTs Potential minor Tivozanib is not an inhibitor of UGTs; the clinical
(Glucuronidation) metabolic pathway [6] [3] significance of this pathway is likely low [6].
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Quantitative Pharmacokinetic Data

The quantitative effects of modulating the CYP3A4 pathway have been characterized in clinical studies. The

table below presents key pharmacokinetic (PK) parameters from a drug interaction study.

Table 2: Clinical Pharmacokinetics of Tivozanib and
CYP3A4 Interactions

PK Parameter & Study Tivozanib Alone Tivozanib with Strong Change vs.
Details (Reference) CYP3A4 Modulator Reference

With Strong Inhibitor
(Ketoconazole) [4]

* AUC (Area Under the Baseline Increased by 12% Not Clinically
Curve) Significant
» Cmax (Max Concentration)  Baseline Unaffected Not Significant

With Strong Inducer
(Rifampin) [4]

* AUCo- (Extent of Baseline Significantly Decreased Clinically
Absorption) Significant
» Half-life Baseline Decreased -

* Clearance Baseline Increased -

General PK (at Steady
State) [2]

* Half-life 111 hours (approx. - -
4.6 days)
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PK Parameter & Study Tivozanib Alone Tivozanib with Strong Change vs.
Details (Reference) CYP3A4 Modulator Reference
* Tmax (Time to Cmax) Median 10 hours - -

(range 3-24)

» Apparent Clearance ~0.75L/h - -

(CLIF)

* Protein Binding >99% (primarily to - -
albumin)

Experimental Protocols for Key Findings

The data in the tables above were derived from specific clinical and preclinical studies. Here is a summary of

the key methodological details.

1. Clinical DDI Study (CYP3A4 Inhibition & Induction) [4]

e Objective: To evaluate the effects of steady-state ketoconazole (inhibitor) and rifampin (inducer) on
the PK of a single oral dose of tivozanib.

e Design: Two separate, phase |, open-label, two-period, single-sequence studies.

¢ Intervention: A single 1.5 mg oral dose of tivozanib hydrochloride was administered alone and after
pre-treatment with either ketoconazole (400 mg once daily for 25 days) or rifampin (steady-state).

¢ Key Measurements: Serial blood sampling to determine tivozanib PK parameters, including AUC,
Cmax, and half-life. Safety and tolerability were also monitored.

2. Preclinical Transporter Substrate Study (ABCB1/ABCG?2) [5]

¢ Objective: To investigate whether tivozanib is a substrate for the efflux transporters ABCB1 and
ABCG2.

¢ In Vitro Model: Used polarized monolayers of MDCK-II cells transduced with human ABCB1,
ABCG2, or mouse Abcg?2.

e Method: Measured the vectorial transport of tivozanib across the cell monolayers. The transport ratio
(ratio of apical-to-basolateral transport vs. basolateral-to-apical) was calculated in the presence and
absence of specific transporter inhibitors (e.g., zosuquidar for ABCBL1).
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¢ In Vivo Model: Used wild-type, Abcbla/lb/ -, Abcg2/ -, and triple-knockout mice to assess the
impact of these transporters on tivozanib's oral availability and brain penetration.

The role of these pathways in the overall handling of tivezanib by the body is summarized in the diagram

below.
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Figure 1: A summary of the key metabolic and transporter pathways influencing tivozanib's
pharmacokinetics. Solid lines represent primary pathways; dashed lines represent potential or inhibitory

interactions.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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